Kaempferol 3-sophoroside-7-rhamnoside
Overview
Description
Kaempferol 3-sophoroside 7-rhamnoside is a naturally occurring flavonoid glycoside. It is derived from kaempferol, a well-known flavonoid found in various plants. This compound is recognized for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . It is often studied for its potential use as a biomarker in various scientific research fields .
Mechanism of Action
Target of Action
Kaempferol 3-sophoroside-7-rhamnoside is a natural product .
Mode of Action
It has been shown that kaempferol, a related compound, can alter many signaling pathways in cancer cells, resulting in cell growth inhibition and death in various tumor types .
Biochemical Pathways
This compound may affect multiple biochemical pathways. Kaempferol, a related compound, has been shown to control carcinogenic pathways in different malignancies
Result of Action
It has been suggested that kaempferol, a related compound, has anti-cancer properties and can inhibit cell growth in various types of tumors .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For example, the compound’s solubility could be affected by the pH of the environment
Biochemical Analysis
Biochemical Properties
Kaempferol 3-sophoroside-7-rhamnoside interacts with various enzymes and proteins in biochemical reactions . For instance, it has been implicated in the modulation of AMP-activated protein kinase (AMPK) pathway , which plays a crucial role in cellular energy homeostasis.
Cellular Effects
This compound has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to activate the AMPK pathway, which could exert its effects on cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested to act as a potential biomarker .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 3-sophoroside 7-rhamnoside typically involves the glycosylation of kaempferol. The process includes the use of specific glycosyl donors and catalysts to attach sophorose and rhamnose sugars to the kaempferol molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the glycosidic bonds .
Industrial Production Methods: Industrial production of kaempferol 3-sophoroside 7-rhamnoside may involve the extraction of the compound from plant sources, such as the Euphorbiaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Kaempferol 3-sophoroside 7-rhamnoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the kaempferol backbone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products: The major products formed from these reactions include various kaempferol derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Kaempferol 3-sophoroside 7-rhamnoside has a wide range of scientific research applications:
Comparison with Similar Compounds
Kaempferol 3-sophoroside 7-rhamnoside is unique due to its specific glycosylation pattern. Similar compounds include:
Kaempferol 3-O-rhamnoside: Exhibits similar biological activities but with different glycosylation.
Kaempferol 3-O-sophoroside: Another glycosylated form with distinct properties.
Kaempferol 7-O-rhamnoside: Known for its anti-inflammatory and antioxidant activities.
In comparison, kaempferol 3-sophoroside 7-rhamnoside stands out due to its combined sophorose and rhamnose glycosylation, which may enhance its solubility and bioavailability .
Properties
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O20/c1-10-19(38)23(42)26(45)31(47-10)48-13-6-14(37)18-15(7-13)49-28(11-2-4-12(36)5-3-11)29(22(18)41)52-33-30(25(44)21(40)17(9-35)51-33)53-32-27(46)24(43)20(39)16(8-34)50-32/h2-7,10,16-17,19-21,23-27,30-40,42-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32-,33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYWDBDPXMHHGE-IAYTZLMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269623 | |
Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93098-79-4 | |
Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93098-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kaempferol 3-O-sophoroside 7-O-rhamnoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201269623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Kaempferol 3-sophoroside 7-rhamnoside exert its protective effects against Doxorubicin-induced cardiotoxicity?
A: Research suggests that Kaempferol 3-sophoroside 7-rhamnoside, alongside other flavonoids from Hippophae rhamnoides Linn., protects H9c2 cardiomyoblasts from Doxorubicin-induced damage through multiple mechanisms []. These include:
Q2: What is the role of "JNK-Sab-ROS" pathway in Doxorubicin-induced cardiotoxicity, and how does Kaempferol 3-sophoroside 7-rhamnoside modulate this pathway?
A2: The "JNK-Sab-ROS" pathway plays a crucial role in regulating cell survival and death under stress conditions like those induced by Doxorubicin. Doxorubicin can trigger excessive ROS production, leading to JNK activation. This activation, in turn, can trigger apoptosis and mitochondrial dysfunction.
- Reducing ROS Levels: By lowering ROS levels, the compound could potentially dampen the initial trigger for JNK activation, thus protecting the cells [].
- Modulating Protein Expression: Increased expression of mitochondrial mitofusins (Mfn1, Mfn2) suggests an improvement in mitochondrial dynamics, potentially enhancing mitochondrial function and resilience against Doxorubicin-induced damage []. Additionally, the upregulation of the mitochondrial outer membrane protein Sab, possibly influenced by the compound, could play a role in mitochondrial dynamics and protection against apoptosis.
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